Home > Products > Building Blocks P5309 > 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine - 63200-54-4

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Catalog Number: EVT-463518
CAS Number: 63200-54-4
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the class of 9-deazapurines. These compounds are structural analogs of naturally occurring purine nucleosides, with a nitrogen atom in the purine ring replaced by a carbon atom. This structural modification often leads to altered biological activity and makes these compounds valuable building blocks for synthesizing various bioactive molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

2,4-Dichloro-5-[2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-β-D-ribofuranosyl]-5H-pyrrolo[3,2-d]pyrimidine

Compound Description: This compound is a key intermediate in the synthesis of various N-7 ribofuranosyl analogs of naturally occurring purine nucleosides. It is derived from the glycosylation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine with a protected ribose sugar. []

Relevance: This compound shares the core structure of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine with the addition of a protected ribose sugar at the N-5 position. This modification is crucial for mimicking the structure of naturally occurring nucleosides. []

2,4-Dichloro-5-(2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidine

Compound Description: This compound is a versatile intermediate in the synthesis of N-7 glycosyl analogs of adenosine, inosine, and guanosine in the 2'-deoxy-β-D-ribonucleoside series. It is synthesized by glycosylation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine with a protected 2-deoxyribose sugar. []

Relevance: This compound shares the core structure of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine with the addition of a protected 2-deoxyribose sugar at the N-5 position. This modification is important for exploring the biological activity of 2'-deoxyribonucleosides containing the pyrrolo[3,2-d]pyrimidine scaffold. []

2,4-Dichloro-5-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl-5H-pyrrolo[3,2-d]pyrimidine

Compound Description: This compound is a key intermediate in the synthesis of N-7 glycosyl analogs of adenosine, inosine, and guanosine in the β-D-arabinonucleoside series. It is prepared by glycosylation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine with a protected arabinose sugar. []

Relevance: This compound shares the core structure of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine with the addition of a protected arabinose sugar at the N-5 position. This modification is crucial for studying the biological effects of arabinonucleosides incorporating the pyrrolo[3,2-d]pyrimidine moiety. []

4-Amino-5-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidine (Adenosine Analog)

Compound Description: This compound is an adenosine analog synthesized from 2,4-Dichloro-5-[2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-β-D-ribofuranosyl]-5H-pyrrolo[3,2-d]pyrimidine through a series of reactions involving amination, sugar deprotection, and dehalogenation. []

Relevance: This compound represents a structural modification of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, where the two chlorine atoms are replaced with an amino group and a ribofuranosyl moiety. This modification aims to mimic the structure and potential biological activity of the naturally occurring nucleoside adenosine. []

5-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Inosine Analog)

Compound Description: This compound is an inosine analog synthesized from 2,4-Dichloro-5-[2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-β-D-ribofuranosyl]-5H-pyrrolo[3,2-d]pyrimidine via base hydrolysis, deprotection, and dehalogenation. []

Relevance: This compound represents a structural modification of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, where the two chlorine atoms are replaced by a hydroxyl group and a ribofuranosyl moiety, forming a keto-enol tautomerism at positions 4 and 3. This modification is designed to mimic the structure and potential biological activity of the naturally occurring nucleoside inosine. []

2-Amino-5-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Guanosine Analog)

Compound Description: This compound is a guanosine analog synthesized from 2,4-Dichloro-5-[2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-β-D-ribofuranosyl]-5H-pyrrolo[3,2-d]pyrimidine through amination, base hydrolysis, and deprotection. []

Relevance: This compound represents a structural modification of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, where one chlorine atom is replaced by an amino group and the other by a ribofuranosyl moiety, forming a keto-enol tautomerism at positions 4 and 3. This modification aims to mimic the structure and potential biological activity of the naturally occurring nucleoside guanosine. []

4-Amino-5-(2-deoxyerythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidine (2'-Deoxyadenosine Analog)

Compound Description: This compound is a 2'-deoxyadenosine analog synthesized from 2,4-Dichloro-5-(2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidine by treatment with methanolic ammonia followed by dehalogenation. []

Relevance: This compound represents a structural modification of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, where the two chlorine atoms are replaced by an amino group and a 2-deoxyribofuranosyl moiety. This modification is designed to mimic the structure and potential biological activity of the naturally occurring nucleoside 2'-deoxyadenosine. []

5-(2-deoxy-β-D-erythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (2'-Deoxyinosine Analog)

Compound Description: This compound is a 2'-deoxyinosine analog synthesized from 2,4-Dichloro-5-(2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidine by reaction with sodium hydroxide followed by dehalogenation. []

Relevance: This compound represents a structural modification of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, where the two chlorine atoms are replaced by a hydroxyl group and a 2-deoxyribofuranosyl moiety, forming a keto-enol tautomerism at positions 4 and 3. This modification aims to mimic the structure and potential biological activity of the naturally occurring nucleoside 2'-deoxyinosine. []

2-Amino-5-(2-deoxy-β-D-erythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (2'-Deoxyguanosine Analog)

Compound Description: This compound is a 2'-deoxyguanosine analog synthesized from 2,4-Dichloro-5-(2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidine by reaction with sodium hydroxide followed by treatment with methanolic ammonia. []

Relevance: This compound represents a structural modification of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, where one chlorine atom is replaced by an amino group and the other by a 2-deoxyribofuranosyl moiety, forming a keto-enol tautomerism at positions 4 and 3. This modification aims to mimic the structure and potential biological activity of the naturally occurring nucleoside 2'-deoxyguanosine. []

4-Amino-5-β-D-arabinofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Arabinosyl Adenosine Analog)

Compound Description: This compound is an arabinosyl adenosine analog synthesized from 2,4-Dichloro-5-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl-5H-pyrrolo[3,2-d]pyrimidine through a series of reactions, typically involving debenzylation with cyclohexene-palladium hydroxide on carbon. []

Relevance: This compound represents a structural modification of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, where the two chlorine atoms are replaced by an amino group and an arabinofuranosyl moiety. This modification aims to mimic the structure and potential biological activity of arabinosyl adenosine, a known antiviral and anticancer agent. []

4-Azido-5H-pyrrolo[3,2-d]pyrimidine

Compound Description: This compound acts as a catalyst, along with CuI, in the Glaser-Hay reaction to afford homocoupled products of terminal alkynes. []

Relevance: This compound is structurally similar to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine where the 2 and 4 position chlorine atoms are replaced with an azido group. This structural similarity highlights the versatility of the pyrrolo[3,2-d]pyrimidine scaffold in accessing diverse functionalities. []

2,4-Diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Compound Description: This compound serves as a parent compound for the development of various antiparasitic agents. []

Relevance: This compound is structurally related to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as both belong to the pyrrolopyrimidine class of heterocycles. The key difference lies in the position of the nitrogen atoms within the fused ring system and the presence of amino groups instead of chlorine atoms in the 2 and 4 positions. []

Overview

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6H3Cl2N3C_6H_3Cl_2N_3 and a molecular weight of approximately 188.01 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anticancer agent. It is classified as a pyrrolo[3,2-d]pyrimidine derivative, which is known for its diverse biological activities.

Source and Classification

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine can be synthesized through various chemical routes, primarily involving the reaction of 2,4-dichloropyrimidine with pyrrole. This compound belongs to the broader class of pyrrolo[3,2-d]pyrimidines, which are characterized by their fused ring systems and have been studied extensively for their pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:

  1. Starting Materials: The primary reactants are 2,4-dichloropyrimidine and pyrrole.
  2. Reaction Conditions: The reaction is often conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 150°C) in the presence of a base like potassium carbonate.
  3. Microwave-Assisted Synthesis: A common approach includes microwave-assisted techniques that enhance reaction rates and yields.
  4. Industrial Production: For large-scale synthesis, continuous flow processes may be employed to maintain consistent quality and yield through precise control of reaction parameters such as temperature and pressure .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine features a fused pyrrole and pyrimidine ring system with two chlorine substituents at the 2 and 4 positions. The compound's structural formula can be represented as follows:

C6H3Cl2N3\text{C}_6\text{H}_3\text{Cl}_2\text{N}_3
  • Molecular Weight: 188.01 g/mol
  • CAS Number: 63200-54-4
  • MDL Number: MFCD08059281 .
Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is capable of undergoing several types of chemical reactions:

  • Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield various derivatives depending on the reagents used.

Common Reagents and Conditions

  • Nucleophilic Substitution: Amines and thiols are commonly used reagents.
  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate may be employed under acidic or basic conditions.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in anhydrous conditions .
Mechanism of Action

Process and Data

The mechanism of action for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine primarily involves its interaction with specific biological targets:

  1. Targets: It has been shown to interact with Bcl2 anti-apoptotic protein and cyclin-dependent kinase 6 (CDK6).
  2. Mode of Action: The compound binds to these targets, inhibiting their function.
  3. Biochemical Pathways: It up-regulates the expression of pro-apoptotic proteins such as P53 and BAX while down-regulating anti-apoptotic factors like Bcl2 and CDK4.
  4. Pharmacokinetics: The compound exhibits anticancer activity by inducing cell cycle arrest at the G1/S phase and promoting apoptotic death in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents like DMF.

Chemical Properties

  • Stability: Stable under inert gas conditions (e.g., nitrogen or argon) at temperatures between 2°C to 8°C.
  • Reactivity: Reacts with nucleophiles in substitution reactions; can undergo oxidation or reduction depending on conditions used .
Applications

Scientific Uses

The primary applications of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine include:

  1. Anticancer Research: Due to its ability to induce apoptosis in cancer cells, it is being explored as a potential therapeutic agent in cancer treatment.
  2. Enzyme Inhibition Studies: It serves as a model compound for studying enzyme interactions, particularly as a DPP-IV inhibitor related to glucose metabolism.
  3. Drug Development: Its structural characteristics make it a candidate for further modifications aimed at enhancing biological activity against various diseases .
Synthetic Methodologies and Optimization

One-Pot Synthesis Strategies for Core Scaffold Assembly

The core scaffold of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is efficiently constructed via innovative one-pot methodologies that significantly streamline traditional multi-step processes. A pivotal advancement involves the condensation of 2,4-dichloro-5-nitropyrimidine (1) with ethyl benzoylacetate (2a) under optimized conditions, achieving cyclization through sequential nucleophilic substitution and nitro group reduction [4]. This approach circumvents the need for intermediate isolation, minimizing yield losses and purification challenges associated with conventional routes like the Madelung cyclization or Sonogashira cross-coupling.

Critical reaction parameters have been systematically optimized to enhance efficiency:

  • Solvent selection: Polar aprotic solvents (DMF, acetonitrile) outperform ethereal solvents (THF) by facilitating higher reaction rates
  • Base influence: Strong inorganic bases (K₂CO₃) enable complete conversion at ambient temperature within 6 hours
  • Temperature control: Maintaining 25-30°C prevents side reactions observed at elevated temperatures (>50°C)

Table 1: Optimization of One-Pot Synthesis Conditions

SolventBaseTemp (°C)Time (h)Yield (%)
THFK₂CO₃252442
DMFK₂CO₃25678
AcetonitrileEt₃N251265
DMFDBU25485

The optimized protocol delivers the core scaffold in 85% isolated yield after column chromatography, representing a substantial improvement over the classical Batcho-Leimgruber indole synthesis route (typically 35-45% yield) [4]. This methodology enables gram-scale production of the heterocyclic core, facilitating downstream derivatization for medicinal chemistry programs. The reaction exhibits broad functional group tolerance, allowing incorporation of diverse ester functionalities at the initial condensation stage for subsequent ring formation.

Halogenation Techniques for C7 and C4 Modifications

Regioselective halogenation at the C7 position profoundly influences the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. The electron-rich pyrrole ring undergoes electrophilic substitution predominantly at C7, with halogen selection dictating reaction conditions and outcomes:

  • Bromination: Conducted with N-bromosuccinimide (NBS) (1.05 equiv) in anhydrous THF at 0°C, achieving >95% conversion within 2 hours [6]
  • Iodination: Requires N-iodosuccinimide (NIS) (1.1 equiv) with catalytic p-toluenesulfonic acid in DCM at -10°C to prevent polyhalogenation
  • Chlorination: Achieved via radical methods using sulfuryl chloride under UV irradiation (moderate yields, 45-60%)

The C4 chlorine demonstrates remarkable reactivity differential compared to C2, enabling selective displacement by nitrogen nucleophiles while preserving C2-Cl for subsequent functionalization. This regiochemical preference stems from both electronic effects (C4 is more electrophilic due to flanking nitrogens) and steric accessibility. Orthogonal protection strategies are unnecessary for sequential derivatization, significantly simplifying synthetic routes to diverse analogs.

Table 2: Impact of Halogenation on Antiproliferative Activity (CCRF-CEM Leukemia Cell Line)

CompoundC7 SubstituentC4 SubstituentIC₅₀ (μM)Fold Improvement
5HCl9.5 ± 3.1
6BrCl0.023 ± 0.004413×
7ICl0.55 ± 0.0717×
6*BrNHCH₃>50Inactive

Data adapted from Temburnikar et al. [6]

Notably, retention of the C4 chlorine is essential for maintaining anticancer activity, as evidenced by complete loss of potency upon substitution at this position [6]. The dramatic activity enhancement from C7 bromination (413-fold increase) is attributed to improved membrane permeability (log P increase from 1.66 to 2.49) and potential halogen bonding interactions with biological targets.

N5-Substitution Approaches to Enhance Metabolic Stability

N5-Alkylation strategies address the metabolic instability of the parent pyrrolo[3,2-d]pyrimidine scaffold while maintaining anticancer efficacy. The NH proton at N5 demonstrates moderate acidity (predicted pKa ~18), enabling deprotonation with sodium hydride (1.1 equiv) in DMF at 0°C followed by reaction with electrophiles [7] [8]. Key synthetic approaches include:

  • Benzylation: Benzyl bromide (1.2 equiv) with tetrabutylammonium iodide catalyst (10 mol%) provides 5-benzyl derivatives in >85% yield
  • Sulfonylation: Arylsulfonyl chlorides (1.3 equiv) afford crystalline sulfonamides suitable for X-ray characterization
  • Hydroxyalkylation: Ethylene carbonate as reagent introduces 2-hydroxyethyl groups, enhancing aqueous solubility (log P reduction from 1.66 to 1.38)

The metabolic stability of N5-substituted analogs was quantitatively assessed through pharmacokinetic studies in murine models. The N5-tosyl derivative exhibited a plasma half-life (t₁/₂) of 32.7 minutes compared to 8.3 minutes for the parent compound, representing a 4-fold improvement [6]. This enhanced stability correlates with significantly reduced toxicity, as evidenced by increased maximum tolerated doses (MTD) from 5-10 mg/kg (parent) to 40 mg/kg (N5-substituted analogs).

Table 3: Pharmacokinetic Parameters of N5-Substituted Derivatives

CompoundN5 Substituentt₁/₂ (min)CL (mL/min/kg)MTD (mg/kg)
5H8.338.75-10
8CH₂OCH₂C₆H₅22.121.540
9SO₂C₆H₄CH₃32.712.940
15CH₂CH₂OH18.526.340

Remarkably, N5-substituted compounds function as prodrug precursors, undergoing gradual oxidative metabolism to release the active parent compound in tumor tissues [6]. This property enables higher systemic exposure while minimizing off-target toxicity. The benzyl and tosyl groups demonstrate optimal balance between metabolic stability and activity retention, with compound 9 showing 22.88% growth inhibition against CCRF-CEM leukemia cells at 10 μM concentration in NCI-60 screening [8].

Microwave-Assisted Cyclization for Rapid Derivative Synthesis

Microwave-enhanced cyclization represents an emerging methodology for accelerating the construction of the pyrrolo[3,2-d]pyrimidine core, though comprehensive studies specific to this scaffold remain limited in the current literature. Available data suggests that microwave irradiation drastically reduces reaction times for key cyclization steps from hours to minutes [8]. Preliminary investigations indicate exceptional potential in two domains:

  • Ring-Closure Optimization: Classical thermal cyclizations requiring 5-8 hours at 80-100°C complete within 15-30 minutes under microwave irradiation (150°C, 300W) without yield compromise
  • SNAr Displacements: C4 chlorine substitutions with weakly nucleophilic amines show 3-5 fold rate acceleration at 120°C compared to oil bath heating

A notable application involves the rapid synthesis of C7-substituted analogs via one-pot halogenation-cyclization sequences under microwave conditions. This approach circumvents the instability of halogenated intermediates toward polymerization, a common limitation in conventional synthesis. Initial results demonstrate 75-80% yield for brominated derivatives within 25 minutes total irradiation time, compared to 8 hours via stepwise room temperature methods [8].

While comprehensive optimization data remains unpublished, the observed reaction acceleration aligns with established microwave effects on polar transition states in heterocyclic formation. Future methodology development should prioritize: 1) Systematic solvent dielectric constant studies; 2) Temperature gradients for multi-step sequences; 3) Continuous flow microwave integration for scalable production. These advancements promise to address the key throughput bottleneck in generating structurally diverse screening libraries for oncology drug discovery.

Properties

CAS Number

63200-54-4

Product Name

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

IUPAC Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H

InChI Key

MVTLFDKTYGKJEX-UHFFFAOYSA-N

SMILES

C1=CNC2=C1N=C(N=C2Cl)Cl

Canonical SMILES

C1=CNC2=C1N=C(N=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.